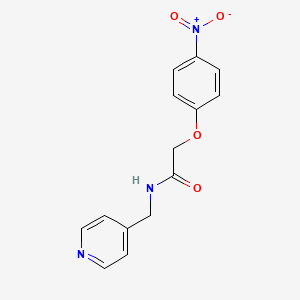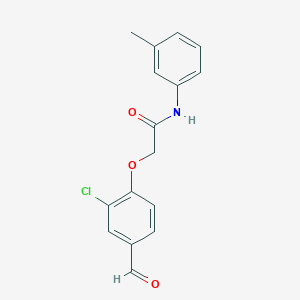![molecular formula C21H22F3N3O2 B5885107 N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)
N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields.
Mecanismo De Acción
TFPB works by selectively binding to certain proteins in the body. The exact mechanism of action is not fully understood, but it is believed that TFPB binds to specific sites on the protein, which alters its function.
Biochemical and Physiological Effects:
TFPB has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that TFPB can alter the function of certain proteins, which can have a downstream effect on various biological processes. TFPB has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFPB in lab experiments is its ability to selectively bind to certain proteins. This allows researchers to study the function of specific proteins in greater detail. However, one of the limitations of using TFPB is that it may not be effective in all types of experiments. Additionally, TFPB may have potential off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving TFPB. One area of interest is the development of new therapies for inflammatory diseases. TFPB has been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs. Additionally, researchers are interested in further exploring the mechanism of action of TFPB, which could lead to new insights into the function of certain proteins in the body.
Métodos De Síntesis
TFPB can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of TFPB involves the reaction of 4-(3-trifluoromethylphenyl)piperazine with 3-(benzoyloxy)propionic acid in the presence of a coupling agent. The resulting product is then purified through a series of chromatography and crystallization steps to obtain pure TFPB.
Aplicaciones Científicas De Investigación
TFPB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TFPB as a tool to study the function of certain proteins in the body. TFPB has been shown to selectively bind to certain proteins, which allows researchers to study their function in greater detail.
Propiedades
IUPAC Name |
N-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-7-4-8-18(15-17)26-11-13-27(14-12-26)19(28)9-10-25-20(29)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYVLGVSDNJCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)




![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)


![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)


